molecular formula C20H34N4O3 B166915 Cyclopentanecarboxamide,  N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5, CAS No. 139348-58-6

Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5,

Cat. No. B166915
CAS RN: 139348-58-6
M. Wt: 378.5 g/mol
InChI Key: MZXZUNFTSSFJBQ-UHFFFAOYSA-N
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Description

Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of Cyclopentanecarboxamide is not fully understood. However, it is believed to interact with specific targets in cells, leading to changes in cellular processes. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to modulate the activity of certain receptors involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
Cyclopentanecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation and migration of cancer cells. It has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to modulate ion channel activity, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using Cyclopentanecarboxamide in lab experiments is its ability to selectively target specific biological processes. This makes it a useful tool for studying the structure and function of biological macromolecules. Additionally, its relatively simple synthesis method and low cost make it accessible to researchers with limited resources. However, one of the limitations of using Cyclopentanecarboxamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Cyclopentanecarboxamide. One direction is the development of more potent and selective analogs for use as potential drug candidates. Another direction is the investigation of its effects on other physiological processes, such as metabolism and immune function. Additionally, the development of new synthetic methods for the production of Cyclopentanecarboxamide may lead to more efficient and cost-effective production. Finally, the use of Cyclopentanecarboxamide in combination with other compounds may lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

The synthesis of Cyclopentanecarboxamide involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 5-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione with 1,3-dipropyl-2-chloro-5-nitrobenzene in the presence of a base such as potassium carbonate. This results in the formation of 6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl intermediate. The intermediate is then reacted with cyclopentanecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide and a catalyst such as 4-dimethylaminopyridine to yield Cyclopentanecarboxamide.

Scientific Research Applications

Cyclopentanecarboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In biochemistry, it has been used as a tool to study the structure and function of biological macromolecules such as enzymes and receptors. In pharmacology, it has been studied for its effects on various physiological processes such as cell signaling, gene expression, and ion channel activity.

properties

CAS RN

139348-58-6

Product Name

Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5,

Molecular Formula

C20H34N4O3

Molecular Weight

378.5 g/mol

IUPAC Name

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2,2,5,5-tetramethylcyclopentane-1-carboxamide

InChI

InChI=1S/C20H34N4O3/c1-7-11-23-15(21)13(17(26)24(12-8-2)18(23)27)22-16(25)14-19(3,4)9-10-20(14,5)6/h14H,7-12,21H2,1-6H3,(H,22,25)

InChI Key

MZXZUNFTSSFJBQ-UHFFFAOYSA-N

SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2C(CCC2(C)C)(C)C)N

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2C(CCC2(C)C)(C)C)N

synonyms

Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5,5-tetramethyl-

Origin of Product

United States

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